molecular formula C4HF9O3S<br>C4F9SO3H B139597 Perfluorobutanesulfonic acid CAS No. 375-73-5

Perfluorobutanesulfonic acid

Cat. No.: B139597
CAS No.: 375-73-5
M. Wt: 300.10 g/mol
InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Perfluorobutanesulfonic acid (PFBS) is a member of a larger group of per- and polyfluoroalkyl substances (PFAS) It has been observed to cause thyroid hormonal disturbances and reproductive toxicity in rodents, effects on liver, kidney and hematological system in rats, hormonal disturbances and effects on reproduction in marine medaka fish, and effects on expression of hormone receptors in tadpoles .

Mode of Action

PFBS is stable and unreactive due to the strength of carbon–fluorine bonds . It interacts with its targets, causing a variety of effects. For example, it has been observed to affect the reaction of thyroxine binding to transthyretin protein (TTR), and inhibit the reaction of estradiol resulting in increased expression of trefoil factor 1 (TFF1) mRNA .

Biochemical Pathways

Multi-omics analysis revealed that the pfbs neurotoxicity mechanism was associated with oxidative stress, lipid metabolism, and glycolysis/glucogenesis . The commonalities in developmental neurotoxicity-related mechanisms between PFBS and PFOS interconnected by knowledge-based integration of multi-omics included the calcium signaling pathway, lipid homeostasis, and primary bile acid biosynthesis .

Pharmacokinetics

PFBS has a half-life of a little over one month in humans, much shorter than PFOS with 5.4 years . It is persistent in the environment . PFBS is eliminated at a greater rate from human serum than the higher chain homologs of perfluorooctanesulfonate (PFOS) and perfluorohexanesulfonate (PFHxS) . Urine is a major route of elimination .

Result of Action

The molecular and cellular effects of PFBS’s action include thyroid hormonal disturbances, reproductive toxicity, effects on liver, kidney and hematological system in rats, hormonal disturbances and effects on reproduction in marine medaka fish, and effects on expression of hormone receptors in tadpoles . PFBS exposure can perturb embryonic development, energy homeostasis, and pancreatic organogenesis .

Action Environment

PFBS has been identified in environmental media and consumer products, including surface water, wastewater, drinking water, dust, carpeting and carpet cleaners, and floor wax . Environmental factors such as the presence of these substances can influence the compound’s action, efficacy, and stability. PFBS is an emerging toxicant of international interest, becoming increasingly concentrated in both the environment and in biological samples due to increased manufacture and use .

Biochemical Analysis

Biochemical Properties

Perfluorobutanesulfonic acid plays a role in biochemical reactions primarily as a surfactant, lowering the surface tension of the medium in which it is dissolved . It interacts with various biomolecules, including enzymes and proteins, through its sulfonic acid group. This interaction can alter the activity of enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor (PPAR) signaling pathways . Additionally, this compound can bind to proteins, potentially affecting their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. In zebrafish embryos, exposure to this compound disrupted pancreatic organogenesis and lipid metabolism . It also induced fat accumulation in hepatocytes by upregulating genes controlling lipogenesis and fatty acid uptake . Furthermore, this compound can affect cell signaling pathways, such as the calcium signaling pathway, and alter gene expression related to oxidative stress and lipid homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate PPARs, leading to changes in gene expression involved in lipid metabolism . Additionally, it can induce oxidative stress by disrupting the balance of reactive oxygen species and antioxidant defenses . These molecular interactions can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is persistent in the environment and can accumulate in biological systems . Over time, its stability and resistance to degradation can lead to long-term effects on cellular function, including disruptions in lipid metabolism and oxidative stress responses . Additionally, this compound has a half-life of about one month in humans, indicating its potential for bioaccumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can induce subtle changes in lipid metabolism and gene expression . At higher doses, it can cause more severe effects, such as developmental toxicity and disruptions in pancreatic organogenesis . Toxicological studies have also reported adverse effects on liver and kidney function at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can activate PPAR signaling pathways, leading to increased expression of genes involved in lipogenesis and fatty acid uptake . Additionally, it can affect cytochrome P450 enzymes, which play a role in the metabolism of various xenobiotics . These interactions can alter metabolic flux and metabolite levels in exposed organisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high mobility in water and soil allows it to spread easily in the environment . In biological systems, it can accumulate in organs such as the liver and kidneys, where it can exert its toxic effects . The distribution of this compound within tissues can influence its localization and accumulation.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. It has been shown to disrupt lipid homeostasis by altering the localization of lipid droplets and other organelles involved in lipid metabolism . Additionally, its interactions with proteins and enzymes can be influenced by its subcellular localization, potentially affecting cellular processes and metabolic pathways.

Chemical Reactions Analysis

Perfluorobutanesulfonic acid is relatively stable and unreactive due to its strong carbon-fluorine bonds . it can undergo certain chemical reactions:

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNAGYHADQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4F9SO3H, C4HF9O3S
Record name PFBS
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DSSTOX Substance ID

DTXSID5030030
Record name Perfluorobutanesulfonic acid
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Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

210-212 °C
Record name Perfluorobutanesulfonic acid
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Solubility

In water, 510 mg/L, temperature not specified
Record name Perfluorobutanesulfonic acid
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Density

1.811 g/mL at 25 °C
Record name Perfluorobutanesulfonic acid
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Color/Form

Colorless liquid

CAS No.

375-73-5, 59933-66-3
Record name Perfluorobutanesulfonic acid
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Record name Perfluorobutanesulfonic acid
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Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name Perfluorobutanesulfonic acid
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid
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Record name PERFLUOROBUTANESULFONIC ACID
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Record name Perfluorobutanesulfonic acid
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Synthesis routes and methods

Procedure details

25 g (0.074 mol) of potassium perfluorobutanesulphonate are suspended in 63 ml of methanol. The suspension is heated to a temperature of 50° C. and at the same time hydrochloric acid gas is bubbled through for approx. 1 hour. At the end of the addition the suspension is cooled to a temperature of 0°±5° C. and the potassium chloride filtered. The solution is concentrated under vacuum so as to eliminate the solvent. 26.5 g of a yellowish residue is obtained with a titre of 79.63% equal to 21.1 g of perfluorobutanesulphonic acid (Expected theoretical yield 22.21 g).
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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